acetic acid;(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid
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Overview
Description
ARA 290 (acetate) is a synthetic peptide derived from erythropoietin, designed to interact selectively with the innate repair receptor. This receptor mediates tissue protection and repair, making ARA 290 (acetate) a promising compound for treating neuropathic pain and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: ARA 290 (acetate) is synthesized using solid-phase peptide synthesis, a method commonly employed for peptide production. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of ARA 290 (acetate) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: ARA 290 (acetate) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are commonly used to facilitate peptide bond formation.
Protecting Groups: Fluorenylmethyloxycarbonyl (Fmoc) is used to protect the amino groups during synthesis.
Major Products: The major product of the synthesis is the ARA 290 (acetate) peptide itself, which is then purified to remove any side products or impurities .
Scientific Research Applications
ARA 290 (acetate) has shown potential in various scientific research applications:
Neuropathic Pain Management: It has been effective in reducing neuropathic pain in preclinical and clinical studies.
Inflammation Reduction: ARA 290 (acetate) has demonstrated anti-inflammatory properties, making it useful in conditions characterized by chronic inflammation.
Metabolic Control: Studies have shown that ARA 290 (acetate) can improve metabolic control in patients with type 2 diabetes.
Nerve Repair and Regeneration: The compound promotes nerve repair and regeneration, which is beneficial in conditions involving nerve damage.
Mechanism of Action
ARA 290 (acetate) exerts its effects by interacting with the innate repair receptor, a complex consisting of the β common receptor and erythropoietin receptor subunits. This interaction activates pathways that mediate tissue protection, reduce inflammation, and promote healing. The compound downregulates inflammatory pathways, leading to decreased inflammation and pain .
Comparison with Similar Compounds
Uniqueness: ARA 290 (acetate) is unique in its selective interaction with the innate repair receptor, which allows it to provide therapeutic benefits without the hematopoietic side effects associated with erythropoietin .
Properties
Molecular Formula |
C53H88N16O23 |
---|---|
Molecular Weight |
1317.4 g/mol |
IUPAC Name |
acetic acid;(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C51H84N16O21.C2H4O2/c1-22(2)17-30(47(84)65-32(19-36(53)71)48(85)66-33(20-68)49(86)67-34(21-69)50(87)88)63-40(77)24(5)57-41(78)25(7-6-16-56-51(54)55)59-43(80)29(11-15-39(75)76)62-46(83)31(18-23(3)4)64-45(82)27(8-12-35(52)70)60-44(81)28(10-14-38(73)74)61-42(79)26-9-13-37(72)58-26;1-2(3)4/h22-34,68-69H,6-21H2,1-5H3,(H2,52,70)(H2,53,71)(H,57,78)(H,58,72)(H,59,80)(H,60,81)(H,61,79)(H,62,83)(H,63,77)(H,64,82)(H,65,84)(H,66,85)(H,67,86)(H,73,74)(H,75,76)(H,87,88)(H4,54,55,56);1H3,(H,3,4)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1 |
InChI Key |
AHEDJRSNELUIJJ-WVTOCIHHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCC(=O)N1.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1.CC(=O)O |
Origin of Product |
United States |
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